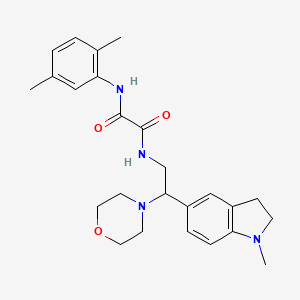

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Descripción

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a dimethylphenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a morpholinoethyl group. The molecular formula is inferred to be C25H32N4O3, with a molecular weight of ~436.5 g/mol, similar to its 2,3-dimethylphenyl analog.

Propiedades

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-17-4-5-18(2)21(14-17)27-25(31)24(30)26-16-23(29-10-12-32-13-11-29)19-6-7-22-20(15-19)8-9-28(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVFDZOBVDXDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, with CAS number 922068-03-9, is a synthetic organic compound belonging to the oxalamide class. Its complex structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is C25H32N4O3, with a molecular weight of approximately 436.5 g/mol. The structure includes distinct aromatic groups that contribute to its chemical properties and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O3 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 922068-03-9 |

Research indicates that compounds in the oxalamide class can exhibit a variety of biological activities, including:

- Anticancer Activity : Some studies suggest that oxalamides can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains, indicating potential as antibiotic agents.

- Neuroprotective Effects : The presence of indoline moieties may confer neuroprotective properties through modulation of neurotransmitter systems.

Anticancer Activity

A study conducted on oxalamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide may have similar properties, warranting further investigation.

Antimicrobial Studies

In vitro tests have revealed that compounds related to N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide exhibit antimicrobial activity against Gram-positive bacteria. The efficacy of these compounds was assessed using minimum inhibitory concentration (MIC) assays, providing a quantitative measure of their potential as antimicrobial agents.

Potential Therapeutic Applications

The diverse biological activities associated with N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide suggest several therapeutic applications:

- Cancer Treatment : Further exploration into its anticancer properties could lead to the development of novel chemotherapeutic agents.

- Infection Control : Its antimicrobial properties may be harnessed in developing new antibiotics or treatments for resistant bacterial strains.

- Neurological Disorders : Given its potential neuroprotective effects, it could be investigated for applications in neurodegenerative diseases.

Comparación Con Compuestos Similares

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 922067-91-2)

- Key Difference : Methyl groups at the 2,3-positions on the phenyl ring (vs. 2,5-positions in the target compound).

- Implications: Positional isomerism may alter steric and electronic interactions with biological targets.

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

- Structure : Features a dimethoxybenzyl group (N1) and a pyridyl-ethyl group (N2).

- Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic instability in this class. The target compound’s morpholino group may confer resistance to enzymatic degradation, enhancing bioavailability .

Functional Group Comparisons

Morpholinoethyl vs. Pyridyl-Ethyl Substituents

Dimethylphenyl vs. Dimethoxybenzyl

- Dimethylphenyl : Lipophilic groups that may improve membrane permeability.

- Dimethoxybenzyl : Electron-donating methoxy groups could alter electronic interactions with targets but increase metabolic lability .

Metabolic and Pharmacokinetic Profiles

Note: The target compound’s morpholino group may slow amide hydrolysis, a common degradation pathway for oxalamides, as seen in analogs like No. 1768 .

Therapeutic Potential and Limitations

- Anticancer Applications : While 5-fluorouracil (5-FU) derivatives (e.g., ) act via antimetabolite mechanisms, oxalamides like the target compound may target signaling pathways (e.g., kinases) due to their structural resemblance to ATP-competitive inhibitors.

- Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro and in vivo studies to validate efficacy and toxicity.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.